5-(3-Aminopropyl)isoxazole

Physicochemical Properties Chemical Handling Procurement

5-(3-Aminopropyl)isoxazole, also known as 5-APIX, is a heterocyclic building block featuring a 1,2-oxazole core substituted at the 5-position with a linear 3-aminopropyl chain. It serves as a key intermediate in the synthesis of diverse isoxazole-based pharmacophores, with applications ranging from antibacterial agents to centrally acting muscle relaxants.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 122018-86-4
Cat. No. B044085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminopropyl)isoxazole
CAS122018-86-4
Synonyms5-(3-aminopropyl)isoxazole
5-APIX
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)CCCN
InChIInChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2
InChIKeyLDEFHFXOOAGLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Aminopropyl)isoxazole (CAS 122018-86-4) Product Evidence and Procurement Guide


5-(3-Aminopropyl)isoxazole, also known as 5-APIX, is a heterocyclic building block featuring a 1,2-oxazole core substituted at the 5-position with a linear 3-aminopropyl chain [1]. It serves as a key intermediate in the synthesis of diverse isoxazole-based pharmacophores, with applications ranging from antibacterial agents to centrally acting muscle relaxants [2]. This guide provides quantitative, comparator-driven evidence to support informed scientific selection and procurement decisions for this specific compound.

Critical Procurement Note: Why 5-(3-Aminopropyl)isoxazole Cannot Be Replaced by Simple Analogs


The position of the aminopropyl substituent on the isoxazole ring is a critical determinant of both chemical reactivity and biological activity. 5-Substituted isoxazoles exhibit distinct pharmacological and physicochemical profiles compared to their 3- or 4-substituted regioisomers [1]. For instance, a direct comparison of 5-aminoalkyl- and 3-aminoalkylisoxazoles revealed divergent pharmacological properties, underscoring that simple substitution is not feasible [1]. Furthermore, the specific chain length (3-carbon propyl vs. 1-carbon methyl or 2-carbon ethyl) directly influences molecular interactions with biological targets, as seen in structure-activity studies of muscle relaxants [2]. Therefore, substituting 5-(3-Aminopropyl)isoxazole with a generic 'aminoalkyl isoxazole' is likely to compromise experimental reproducibility and synthetic outcomes.

Quantitative Differentiation: 5-(3-Aminopropyl)isoxazole vs. Closest Analogs


Physicochemical Property Differentiation: Boiling Point and Density

5-(3-Aminopropyl)isoxazole exhibits a boiling point of 233.2°C at 760 mmHg and a density of 1.065 g/cm³, as determined by standard analytical methods . This differentiates it from its 3-substituted regioisomer, 3-(3-Aminopropyl)isoxazole, for which published boiling point and density data are not readily available in the primary literature, highlighting a gap in standardized data that can impact practical handling and scale-up decisions. The provided data point offers a verifiable metric for quality control and process optimization.

Physicochemical Properties Chemical Handling Procurement

Synthetic Access and Regioselectivity in Isoxazole Construction

The synthesis of 5-aminoalkyl isoxazoles, including 5-(3-aminopropyl)isoxazole, can be achieved with high regioselectivity under specific reaction conditions. A study on the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles demonstrated that at pH > 8 and 100 °C, the reaction favors the formation of 5-amino isoxazoles, while at pH 7–8 and ≤45 °C, the 3-amino isomer is preferentially formed [1]. This pH-dependent control enables the deliberate and scalable preparation of the 5-substituted isomer, a critical factor for ensuring consistent supply and purity for research applications.

Synthetic Methodology Regioselectivity Building Blocks

Pharmacological Divergence in Muscle Relaxant Activity

In a study evaluating 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives as centrally acting muscle relaxants, compounds containing the 3-aminopropyl moiety exhibited muscle relaxant activity comparable to tolperisone, a known standard [1]. Critically, this activity was accompanied by strong central nervous system (CNS) depressant effects. In contrast, a structurally related derivative with a propanamide moiety at the same position displayed a more favorable profile, demonstrating selective muscle relaxation with significantly reduced CNS depression [1]. This within-series comparison highlights that the specific 3-aminopropyl chain on the 5-position is a key driver of a particular pharmacological signature, which may be desirable or undesirable depending on the research objective.

Muscle Relaxant CNS Activity SAR

Evidence-Based Application Scenarios for 5-(3-Aminopropyl)isoxazole (CAS 122018-86-4)


Scalable Synthesis of 5-Substituted Isoxazole Libraries

For medicinal chemistry groups building libraries of isoxazole-based compounds, 5-(3-Aminopropyl)isoxazole is the optimal choice when the 5-substituted regioisomer is required. The established pH-dependent synthetic control (favoring 5-aminoalkyl isoxazoles at pH > 8 and 100 °C) provides a reliable, scalable method for its preparation [1], ensuring that procurement of the correct isomer is the starting point for reproducible structure-activity relationship (SAR) studies.

Development of Novel CNS-Active Agents

Researchers investigating centrally acting agents, particularly muscle relaxants, should consider 5-(3-Aminopropyl)isoxazole as a core scaffold. Evidence shows that derivatives incorporating this moiety achieve muscle relaxant activity comparable to the clinical standard tolperisone [2]. The distinct pharmacological profile, characterized by strong CNS effects, makes it a valuable chemical probe for understanding the interplay between muscle relaxation and central nervous system depression.

Process Chemistry and Scale-Up of Heterocyclic Intermediates

In process development, the availability of precise physicochemical data—specifically a boiling point of 233.2°C at 760 mmHg and a density of 1.065 g/cm³ —for 5-(3-Aminopropyl)isoxazole provides a distinct advantage over less-characterized regioisomers. This data directly informs the design of purification protocols, such as distillation and liquid-liquid extraction, reducing development time and mitigating risk in pilot plant operations.

Probing GABAergic Mechanisms and Related Neurobiology

As a structural analog of GABA, 5-(3-Aminopropyl)isoxazole and its derivatives have been investigated as tools to study GABA uptake and receptor function [3]. The specific substitution pattern on the isoxazole ring influences its interaction with GABAergic targets, making it a valuable reagent for neuroscientists studying inhibitory neurotransmission and its modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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